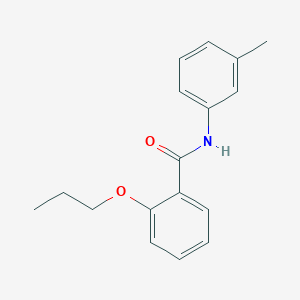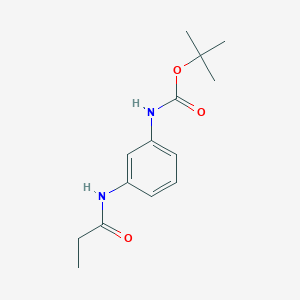![molecular formula C19H22N2O3 B268812 3-{[(2-methylphenoxy)acetyl]amino}-N-propylbenzamide](/img/structure/B268812.png)
3-{[(2-methylphenoxy)acetyl]amino}-N-propylbenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-{[(2-methylphenoxy)acetyl]amino}-N-propylbenzamide is a chemical compound that belongs to the class of benzamides. It is also known as MPAPA and has been extensively studied for its potential applications in scientific research. The compound has been found to exhibit a range of biochemical and physiological effects, making it a promising candidate for use in various laboratory experiments.
Mécanisme D'action
The exact mechanism of action of 3-{[(2-methylphenoxy)acetyl]amino}-N-propylbenzamide is not fully understood. However, it is believed to act by inhibiting the activity of certain enzymes and proteins in the body. This inhibition can lead to a range of biochemical and physiological effects, including the modulation of various signaling pathways and the regulation of gene expression.
Biochemical and Physiological Effects:
3-{[(2-methylphenoxy)acetyl]amino}-N-propylbenzamide has been found to exhibit a range of biochemical and physiological effects. It has been shown to have potential applications in the treatment of various diseases, including cancer, Alzheimer's disease, and Parkinson's disease. The compound has also been found to have anti-inflammatory and antioxidant properties, making it a promising candidate for use in the treatment of various inflammatory conditions.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of 3-{[(2-methylphenoxy)acetyl]amino}-N-propylbenzamide is its ability to exhibit a range of biochemical and physiological effects. This makes it a promising candidate for use in various laboratory experiments. However, one of the limitations of the compound is its potential toxicity, which can limit its use in certain experiments.
Orientations Futures
There are several future directions for the study of 3-{[(2-methylphenoxy)acetyl]amino}-N-propylbenzamide. One potential area of research is the use of the compound in the treatment of various diseases, including cancer, Alzheimer's disease, and Parkinson's disease. Another potential area of research is the development of new synthetic methods for the compound, which could lead to the production of more potent and effective derivatives. Additionally, the compound could be further studied to better understand its mechanism of action and its potential applications in various laboratory experiments.
Méthodes De Synthèse
The synthesis of 3-{[(2-methylphenoxy)acetyl]amino}-N-propylbenzamide involves the reaction of 2-methylphenol with acetyl chloride to form 2-methylphenyl acetate. This is then reacted with propylamine to obtain N-propyl-2-methylphenylacetamide, which is further reacted with phosgene to form 3-{[(2-methylphenoxy)acetyl]amino}-N-propylbenzamide.
Applications De Recherche Scientifique
3-{[(2-methylphenoxy)acetyl]amino}-N-propylbenzamide has been extensively studied for its potential applications in scientific research. It has been found to exhibit a range of biochemical and physiological effects, making it a promising candidate for use in various laboratory experiments. The compound has been shown to have potential applications in the study of various diseases, including cancer, Alzheimer's disease, and Parkinson's disease.
Propriétés
Nom du produit |
3-{[(2-methylphenoxy)acetyl]amino}-N-propylbenzamide |
|---|---|
Formule moléculaire |
C19H22N2O3 |
Poids moléculaire |
326.4 g/mol |
Nom IUPAC |
3-[[2-(2-methylphenoxy)acetyl]amino]-N-propylbenzamide |
InChI |
InChI=1S/C19H22N2O3/c1-3-11-20-19(23)15-8-6-9-16(12-15)21-18(22)13-24-17-10-5-4-7-14(17)2/h4-10,12H,3,11,13H2,1-2H3,(H,20,23)(H,21,22) |
Clé InChI |
VAULFQFGUWYJHF-UHFFFAOYSA-N |
SMILES |
CCCNC(=O)C1=CC(=CC=C1)NC(=O)COC2=CC=CC=C2C |
SMILES canonique |
CCCNC(=O)C1=CC(=CC=C1)NC(=O)COC2=CC=CC=C2C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![3-[(2-methyl-2-propenyl)oxy]-N-[3-(propionylamino)phenyl]benzamide](/img/structure/B268735.png)
![N-[2-(1-pyrrolidinylcarbonyl)phenyl]-4-(tetrahydro-2-furanylmethoxy)benzamide](/img/structure/B268739.png)
![N-(4-{[ethyl(phenyl)amino]carbonyl}phenyl)isonicotinamide](/img/structure/B268740.png)
![4,5-Dimethyl-2-{[4-(tetrahydro-2-furanylmethoxy)benzoyl]amino}-3-thiophenecarboxamide](/img/structure/B268741.png)
![N-{3-[(cyclohexylamino)carbonyl]phenyl}-2-(2-methoxyethoxy)benzamide](/img/structure/B268742.png)
![4-methoxy-N-(4-{[(2-methoxyethyl)amino]carbonyl}phenyl)benzamide](/img/structure/B268743.png)

![2-fluoro-N-(4-{[(2-methoxyethyl)amino]carbonyl}phenyl)benzamide](/img/structure/B268747.png)
![N-[3-(acetylamino)phenyl]-2-isobutoxybenzamide](/img/structure/B268749.png)
![Methyl 3-{[4-(isobutyrylamino)anilino]carbonyl}benzoate](/img/structure/B268750.png)
![N-[3-(acetylamino)phenyl]-3-propoxybenzamide](/img/structure/B268751.png)
![N-[5-(butyrylamino)-2-chlorophenyl]isonicotinamide](/img/structure/B268752.png)
![Methyl 4-[(3-acetylanilino)carbonyl]benzoate](/img/structure/B268754.png)